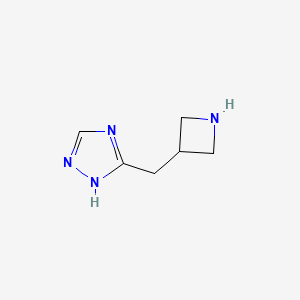
3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole: Known for its unique combination of azetidine and triazole rings.
3-aminoazetidine: Explored for its potential as a triple reuptake inhibitor in antidepressant research.
3-(prop-1-en-2-yl)azetidin-2-one: Investigated for its antiproliferative and tubulin-destabilizing effects.
Uniqueness
This compound stands out due to its dual-ring structure, which imparts unique chemical and biological properties
Biological Activity
3-(Azetidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. The triazole moiety is recognized for its pharmacological properties, which include antimicrobial, antifungal, anticancer, and anti-inflammatory effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of azetidine derivatives with triazole precursors. The structural features of this compound allow it to interact with biological targets effectively due to its ability to form hydrogen bonds and engage in dipole-dipole interactions.
Antimicrobial Properties
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens. For instance, studies have indicated that compounds with similar structures to this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi. A comparative analysis of antimicrobial activity revealed that certain triazole derivatives outperformed traditional antibiotics like amoxicillin and fluconazole in inhibiting the growth of resistant strains .
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 0.5 | Effective |
| S. aureus | 0.25 | Highly Effective | |
| C. albicans | 0.75 | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Case Study:
In a study evaluating the cytotoxic effects of triazole derivatives on MCF-7 cells, compounds demonstrated IC50 values ranging from 10 to 20 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For example:
- Antifungal Activity: Inhibition of ergosterol biosynthesis disrupts fungal cell membrane integrity.
- Anticancer Activity: Induction of apoptosis through mitochondrial pathways and inhibition of topoisomerase enzymes.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1(5-2-7-3-5)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) |
InChI Key |
LEKKKVZWPMWQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















